4-chloro-N-[(2-chlorophenyl)methyl]-3-methylbenzene-1-sulfonamide
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Overview
Description
4-chloro-N-[(2-chlorophenyl)methyl]-3-methylbenzene-1-sulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics. This compound features a sulfonamide group attached to a benzene ring, which is further substituted with chlorine and methyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-[(2-chlorophenyl)methyl]-3-methylbenzene-1-sulfonamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-chloro-3-methylbenzenesulfonyl chloride and 2-chlorobenzylamine.
Reaction Conditions: The reaction is carried out in an organic solvent such as dichloromethane or toluene, under basic conditions provided by a base like triethylamine.
Procedure: The 4-chloro-3-methylbenzenesulfonyl chloride is reacted with 2-chlorobenzylamine in the presence of the base, leading to the formation of the desired sulfonamide compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-[(2-chlorophenyl)methyl]-3-methylbenzene-1-sulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the benzene ring can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced, although these reactions are less common for sulfonamides.
Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions, leading to the formation of the corresponding sulfonic acid and amine.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can facilitate hydrolysis.
Major Products
Substitution: Products depend on the nucleophile used, such as different substituted benzene derivatives.
Oxidation: Oxidized products may include sulfonic acids.
Reduction: Reduced products may include amines.
Hydrolysis: Hydrolysis yields sulfonic acids and amines.
Scientific Research Applications
4-chloro-N-[(2-chlorophenyl)methyl]-3-methylbenzene-1-sulfonamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial properties.
Medicine: Investigated for its potential use as a pharmaceutical agent, particularly in the development of new antibiotics.
Industry: Utilized in the production of various chemical products, including dyes and polymers.
Mechanism of Action
The mechanism of action of 4-chloro-N-[(2-chlorophenyl)methyl]-3-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets. In the case of its antimicrobial activity, the compound may inhibit the synthesis of folic acid in bacteria, a mechanism similar to that of other sulfonamide antibiotics. This inhibition disrupts bacterial growth and replication.
Comparison with Similar Compounds
Similar Compounds
Sulfanilamide: A simpler sulfonamide with similar antimicrobial properties.
Sulfamethoxazole: A sulfonamide antibiotic commonly used in combination with trimethoprim.
Sulfadiazine: Another sulfonamide antibiotic used to treat bacterial infections.
Uniqueness
4-chloro-N-[(2-chlorophenyl)methyl]-3-methylbenzene-1-sulfonamide is unique due to its specific substitution pattern on the benzene ring, which may confer distinct biological activities and chemical reactivity compared to other sulfonamides. Its dual chlorine substitution and methyl group provide unique steric and electronic properties that can influence its interactions with biological targets and its overall chemical behavior.
Properties
IUPAC Name |
4-chloro-N-[(2-chlorophenyl)methyl]-3-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13Cl2NO2S/c1-10-8-12(6-7-13(10)15)20(18,19)17-9-11-4-2-3-5-14(11)16/h2-8,17H,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWNMGCBVSRDNSB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NCC2=CC=CC=C2Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13Cl2NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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